6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one
Description
Properties
IUPAC Name |
6,8-bis[(4-methylpiperidin-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-15-6-10-25(11-7-15)32(28,29)19-14-20(33(30,31)26-12-8-16(2)9-13-26)22-21-17(19)4-3-5-18(21)23(27)24-22/h3-5,14-16H,6-13H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOSWSHTFJYHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCC(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by sulfonylation and subsequent functionalization with 4-methylpiperidine groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or piperidine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The indole core and piperidine rings contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Structural Features
The benzo[cd]indol-2(1H)-one scaffold is highly modifiable. Key derivatives and their substituent profiles are summarized below:
Key Observations :
- Sulfonamide Groups: The target compound’s dual sulfonamide groups may improve binding to charged protein pockets compared to mono-substituted analogs (e.g., 6-morpholinylsulfonyl derivative) .
- 4-Methylpiperidine vs.
Anticancer and Antimetastatic Effects
- Polyamine Conjugates : Derivatives like the homospermine hybrid (Figure 12 in ) showed 82.5% inhibition of metastasis in vivo at 1 mg/kg, attributed to lysosomal uptake and caspase activation .
- BRD4 Inhibitors : Optimized derivatives (e.g., compound 1) achieved IC50 values of 0.12 µM against BRD4, with confirmed binding via X-ray crystallography .
- Atg4B Inhibitors : Unsubstituted benzo[cd]indol-2(1H)-ones inhibited autophagy by targeting Atg4B, a key enzyme in LC3 processing .
The 4-methylpiperidine groups may reduce off-target effects compared to polyamine conjugates, which trigger catabolism-related cytotoxicity .
Key Challenges :
- Dual Substitution: Installing sulfonamide groups at both 6 and 8 positions requires precise regioselective control, which may lower yields compared to mono-substituted analogs .
Biological Activity
6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a compound with significant potential in medicinal chemistry, particularly as a novel scaffold for drug development. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H29N3O5S2
- Molecular Weight : 491.62 g/mol
- CAS Number : 425402-68-2
Research has highlighted the compound's role as a BET bromodomain inhibitor , which is crucial in regulating gene expression associated with cancer and inflammatory diseases. The mechanism involves the binding of the compound to the BRD4 bromodomain, leading to the inhibition of transcriptional programs that promote tumor growth.
Binding Affinity
The binding affinity of related compounds has been characterized:
- Kd values : Approximately 124 - 137 nM for potent derivatives, indicating strong interactions with the target protein .
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[cd]indol-2(1H)-one exhibit promising anticancer activity:
- Cell Lines : The compound showed effective antiproliferation against MV4;11 leukemia cells.
- Pharmacokinetics : Notably, one lead compound exhibited an oral bioavailability of 75.8% and a moderate half-life (T1/2 = 3.95 h) in vivo .
Inhibition of Autophagy and Apoptosis
In a study focusing on polyamine-conjugated derivatives, it was found that:
- Compound 15f , related to benzo[cd]indol-2(1H)-one, inhibited hepatocellular carcinoma migration both in vitro and in vivo.
- The mechanism involved autophagy and apoptosis crosstalk, enhancing the therapeutic effect against liver cancer metastasis .
Case Studies
-
Study on BET Bromodomain Inhibition :
- Conducted to evaluate the efficacy of benzo[cd]indol-2(1H)-one derivatives.
- Results indicated that these compounds selectively inhibited BRD4 over other bromodomains, demonstrating their potential as targeted cancer therapies.
- Polyamine Conjugates :
Comparative Analysis of Related Compounds
| Compound Name | Kd Value (nM) | Oral Bioavailability (%) | T1/2 (h) | Mechanism |
|---|---|---|---|---|
| Compound 85 | 124 | 75.8 | 3.95 | BET bromodomain inhibition |
| Compound 15f | N/A | N/A | N/A | Induces autophagy/apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
